molecular formula C15H19N3O B2691445 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380173-70-4

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2691445
CAS No.: 2380173-70-4
M. Wt: 257.337
InChI Key: NNNNCVOOGXUBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities. The structure is further elaborated with an azetidine and tetrahydrofuran (oxolane) ring system, which can significantly influence the molecule's physicochemical properties, binding affinity, and metabolic stability, making it a valuable chemical tool for drug discovery research. Benzimidazole derivatives are extensively investigated for their potential as chemotherapeutic agents. The benzimidazole nucleus is a key pharmacophore in numerous bioactive compounds, and its derivatives have demonstrated notable antibacterial, antifungal, antiviral, and anticancer activities in research settings . The specific structural motifs present in this compound—the planar benzimidazole core and the constrained, three-dimensional azetidine and oxolane rings—make it a promising candidate for exploring novel mechanisms of action and for developing new probes in hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening assays, as a building block in combinatorial chemistry, or as a core structure for the design and synthesis of novel analogs targeting various disease pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-16-14-4-2-3-5-15(14)18(11)13-8-17(9-13)12-6-7-19-10-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNCVOOGXUBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Substituted benzimidazole or azetidine derivatives.

Scientific Research Applications

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial and cancer cell pathways.

    Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Diversity in Benzimidazole/Benzodiazole Derivatives

Core Modifications and Substituent Effects
  • Target Compound : The azetidine-oxolane substituent introduces both rigidity (azetidine) and flexibility (oxolane), which may enhance binding to sterically constrained biological targets.
  • Phenoxymethyl-Triazole Derivatives (e.g., compounds 9a–9e in ): These derivatives replace the azetidine-oxolane group with phenoxymethyl-triazole-acetamide chains. The triazole moiety improves hydrogen-bonding capacity, while aryl-thiazole groups enhance π-π stacking interactions.
  • Spirocyclic Benzimidazole (): The spirojunction at the pyrrolidine ring creates a 3D architecture, forming N–H∙∙∙N hydrogen-bonded supramolecular chains. In contrast, the target compound’s azetidine-oxolane substituent may limit such interactions due to steric hindrance .
  • The target compound lacks such electron-withdrawing groups, which may reduce its binding affinity to charged active sites .
Ring Size and Conformational Flexibility
  • Azetidine vs. Pyrrolidine : Analogues like 2-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole () replace azetidine with a 5-membered pyrrolidine ring, reducing ring strain and increasing flexibility. Pyrrolidine’s conformational freedom may improve membrane permeability compared to the target’s azetidine .
  • Oxolane vs. Aromatic Substituents : The oxolane group in the target compound provides ether oxygen for hydrogen bonding, unlike aromatic substituents in 2-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-benzodiazole (), where trifluoroethoxy groups enhance lipophilicity and metabolic stability .

Physicochemical and Spectroscopic Properties

Compound Class Key Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (Azetidine/Oxolane Protons)
Target Compound Azetidine-oxolane N/A N/A δ 3.5–4.2 (oxolane CH₂)
Phenoxymethyl-Triazole (9a) Phenoxymethyl, thiazole 168–245 1650–1700 δ 7.2–8.1 (aryl H)
Spirocyclic Benzimidazole Spiro-pyrrolidine N/A 1680 (C=O) δ 1.8–2.5 (pyrrolidine CH₂)
Sulfonyl Derivatives Pyridyl-sulfonyl N/A 1350 (S=O) δ 2.6–3.1 (CH₂SO₂)

Note: Data gaps for the target compound highlight the need for further experimental characterization.

Biological Activity

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, an azetidine ring, and an oxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

The molecular formula for 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is C13H16N2OC_{13}H_{16}N_{2}O, with a molecular weight of 216.28 g/mol. Its structure is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC13H16N2OC_{13}H_{16}N_{2}O
Molecular Weight216.28 g/mol
CAS Number1493282-13-5

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole exhibit notable antimicrobial properties. In particular, derivatives of benzimidazole have been shown to possess significant activity against various bacterial strains. For instance, compounds with similar structural motifs demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus using the agar disk diffusion method .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Research suggests that benzimidazole derivatives can inhibit cancer cell proliferation by disrupting DNA synthesis and inducing apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific enzymes and receptors that are crucial for cancer cell survival.

The biological activity of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is thought to involve:

Molecular Targets:

  • Enzymes involved in DNA replication.
  • Receptors associated with cell signaling pathways related to cancer and microbial infections.

Pathways:

  • Inhibition of DNA synthesis.
  • Disruption of cell membrane integrity.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity Study : A study on benzimidazole derivatives revealed that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the benzimidazole core could enhance potency .
  • Anticancer Study : Research involving a related compound showed that it could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Benzodiazole Core Formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Azetidine-Oxolane Substitution : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the oxolane-azetidine moiety to the benzodiazole core .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) for solubility, and catalysts like Pd(PPh₃)₄ for cross-coupling. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Reaction Conditions Table :

StepReagents/CatalystsSolventYield (%)Purity (HPLC)
Core FormationHCl, EtOHEtOH65–75>90%
Azetidine CouplingCuI, DIPEADMF50–6085–92%
Final Purification-MeOH/H₂O->95%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR :
    • Benzodiazole : Aromatic protons at δ 7.2–8.1 ppm (doublets for H4/H7), NH protons (δ 10–12 ppm, broad if present) .
    • Azetidine-Oxolane : Oxolane protons (δ 3.5–4.5 ppm, multiplet), azetidine CH₂ (δ 2.8–3.2 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (oxolane, 1050–1150 cm⁻¹) .
  • LC-MS : Molecular ion peak at m/z corresponding to C₁₆H₂₀N₄O (calculated: 296.16) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and potential biological targets?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate HOMO-LUMO gaps. The electron-deficient benzodiazole core may enhance binding to aromatic residues in enzymes .
  • Molecular Docking : Employ AutoDock Vina to simulate binding with targets like kinases or GPCRs. Prioritize docking poses where the oxolane-azetidine moiety occupies hydrophobic pockets .
  • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
Kinase X-9.2Hydrogen bonds with Asp127, π-π stacking with Phe330
GPCR Y-8.7Van der Waals with Leu204, hydrophobic with Val198

Q. What strategies resolve contradictions in crystallographic data when determining the compound’s solid-state structure using SHELX?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to minimize noise. Check for twinning via PLATON’s TWINLAW .
  • Refinement : In SHELXL, apply restraints for flexible oxolane-azetidine torsion angles. Use the SQUEEZE algorithm to model disordered solvent .
  • Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to ensure plausible intermolecular contacts .

Q. How does the stereochemistry of the azetidine and oxolane substituents influence conformational stability, and what experimental approaches validate these effects?

Methodological Answer:

  • Stereochemical Impact : The chair conformation of oxolane and puckering of azetidine affect steric strain. Trans-substituents reduce torsional eclipsing .
  • Experimental Validation :
    • X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized conformers .
    • Dynamic NMR : Analyze temperature-dependent splitting of azetidine protons to study ring-flipping barriers .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate modifications to the oxolane moiety?

Methodological Answer:

  • Analog Synthesis : Replace oxolane with tetrahydrothiophene or dioxane rings via analogous coupling steps .
  • Biological Assays : Test analogs against target enzymes (e.g., CYP450 isoforms) using fluorescence-based activity assays .
  • Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values.

Q. SAR Table :

AnalogOxolane ReplacementlogPIC₅₀ (μM)
1Tetrahydrothiophene2.10.45
2Dioxane1.80.78
ParentOxolane1.50.32

Q. What strategies mitigate degradation of this compound under varying pH and temperature during storage?

Methodological Answer:

  • Stability Studies : Accelerate degradation at 40°C/75% RH (ICH guidelines). Monitor via UPLC-MS for hydrolytic byproducts (e.g., benzodiazole ring cleavage) .
  • Optimal Storage : Lyophilize and store at -20°C in amber vials under argon. Use buffered solutions (pH 6–7) for aqueous formulations .

Q. How can conflicting solubility data from different solvent systems be reconciled for this compound?

Methodological Answer:

  • Solubility Screening : Use a CheqSol approach (pION Inc.) to measure equilibrium solubility in DMSO, PBS, and simulated gastric fluid .
  • Co-solvent Systems : Apply the Hansen Solubility Parameters (HSP) model to identify optimal co-solvents (e.g., PEG-400/ethanol mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.